N-Benzyl-1-phenoxypropan-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-1-phenoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-14(13-18-16-10-6-3-7-11-16)17-12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYHQULUSZTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59182-23-9 | |
| Record name | N-Benzyl-1-phenoxypropan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059182239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-1-PHENOXYPROPAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6HJ75MCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthesis Routes
The construction of the N-Benzyl-1-phenoxypropan-2-amine framework relies on fundamental organic transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and regiochemical and stereochemical considerations.
Reductive Amination Strategies for N-Benzyl Amine Synthesis
Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.
In the context of this compound synthesis, this strategy commences with 1-phenoxy-2-propanone and benzylamine (B48309). The ketone and amine first react to form an imine intermediate. Subsequent reduction of this imine, facilitated by a suitable reducing agent, yields the target secondary amine.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents like ethanol (B145695) or methanol. nih.gov For more controlled reductions, particularly when sensitive functional groups are present, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred due to their milder nature and tolerance of acidic conditions which can favor imine formation. youtube.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, also represents a viable and clean reduction method. google.com
Table 1: Reductive Amination Conditions for N-Benzyl Amine Synthesis
| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 1-Phenoxy-2-propanone | Benzylamine | NaBH₄ | Methanol | Stir at room temperature |
| 1-Phenoxy-2-propanone | Benzylamine | NaBH₃CN | Methanol/Acetic Acid | pH control (6-7) |
Aminolysis Approaches Involving Phenoxy-Containing Epoxides
An alternative synthetic pathway involves the ring-opening of a suitable epoxide with an amine. For the synthesis of this compound, this would entail the reaction of 1-phenoxy-2,3-epoxypropane with benzylamine. The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring leads to the formation of a β-amino alcohol.
This aminolysis can be conducted under neat conditions or in the presence of a solvent. While the reaction can proceed without a catalyst, it is often accelerated by the use of Lewis acids or in polar solvents. organic-chemistry.org Zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the opening of epoxides by amines under solvent-free conditions, affording β-amino alcohols with excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org The resulting amino alcohol, 1-(benzylamino)-3-phenoxypropan-2-ol, would then require further chemical modification to arrive at the target structure, which falls outside the direct aminolysis scope. A more direct, though less common, approach would be the aminolysis of a pre-formed 1-phenoxy-2-halopropane with benzylamine, which would directly yield the target amine via nucleophilic substitution.
Multi-step Reaction Sequences for Structural Elaboration
Complex molecules are often constructed through multi-step synthetic sequences, and this compound is no exception. A plausible multi-step route can be adapted from methodologies used for structurally similar compounds like Phenoxybenzamine. google.com
One such sequence could begin with 1-phenoxy-2-propanol. This starting material can be activated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with benzylamine would lead to the formation of this compound through nucleophilic substitution.
Alternatively, a route could commence with 1-phenoxypropan-2-amine. bldpharm.com This primary amine can then be benzylated through reaction with benzyl (B1604629) chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com
Table 2: Exemplary Multi-step Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1 | 1-Phenoxypropan-2-amine | Benzyl chloride, NaHCO₃ | This compound | Reflux in ethanol |
| 2a | 1-Phenoxy-2-propanol | Methanesulfonyl chloride, Triethylamine | 1-Phenoxypropan-2-yl mesylate | 0°C to room temperature in CH₂Cl₂ |
Stereoselective Synthesis Approaches for Chiral Amine Derivatives
The 1-phenoxypropan-2-amine scaffold possesses a stereocenter at the C-2 position. Consequently, this compound exists as a pair of enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is of significant interest for various applications.
Enzyme-Catalyzed Enantioselective Synthesis of Phenoxypropan-2-amine Scaffolds
Enzymes are powerful catalysts for asymmetric synthesis due to their high stereoselectivity. Transaminases, for example, can be employed for the asymmetric amination of ketones. In this approach, a prochiral ketone like 1-phenoxy-2-propanone could be converted into an enantiomerically enriched amine using a transaminase and an amine donor.
Another enzymatic strategy involves the kinetic resolution of a racemic mixture of 1-phenoxypropan-2-amine. Lipases are commonly used for this purpose, where they selectively acylate one enantiomer of the amine, allowing for the separation of the acylated enantiomer from the unreacted one. Similarly, alcohol dehydrogenases can be used for the enantioselective synthesis of chiral alcohol precursors. For instance, yeast alcohol dehydrogenase can convert 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol with high enantiomeric excess, a process that could be conceptually extended to phenoxy-substituted analogs. researchgate.net
Table 3: Enzymatic Approaches to Chiral Phenoxypropan-2-amine Derivatives
| Enzyme Class | Substrate | Transformation | Potential Chiral Product |
|---|---|---|---|
| Transaminase | 1-Phenoxy-2-propanone | Asymmetric amination | (R)- or (S)-1-Phenoxypropan-2-amine |
| Lipase | Racemic 1-Phenoxypropan-2-amine | Kinetic resolution via acylation | Enantiomerically enriched 1-Phenoxypropan-2-amine |
Asymmetric Synthesis of β-Amino Alcohol Precursors
Chiral β-amino alcohols are versatile building blocks that can be readily converted into chiral amines. The asymmetric synthesis of these precursors provides an effective entry into enantiomerically pure this compound.
One established method is the asymmetric ring-opening of meso-epoxides with an amine nucleophile, catalyzed by a chiral catalyst. For instance, scandium triflate in the presence of a chiral bipyridine ligand can catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water to afford β-amino alcohols in high yields and excellent enantioselectivities. organic-chemistry.org
Another powerful strategy is the asymmetric amination of alcohols. Recent advancements have demonstrated that iridium-catalyzed amination of racemic α-tertiary 1,2-diols can proceed via a borrowing hydrogen pathway, mediated by a chiral phosphoric acid, to yield β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org While not directly applicable to a secondary carbon center as in 1-phenoxy-2-propanol, the principle of asymmetric borrowing hydrogen amination is a promising area of research. Furthermore, enantioselective radical C-H amination of alcohols has emerged as a novel method to access chiral β-amino alcohols. nih.gov Simple primary β-amino alcohols, derived from amino acids, have also been shown to act as efficient organocatalysts in asymmetric reactions. rsc.org
These asymmetric methods, by providing access to enantiomerically defined β-amino alcohol precursors, pave the way for the synthesis of optically active this compound and its derivatives.
Diastereoselective Control in N-Benzyl Amine Formation
Achieving stereochemical control during the formation of N-benzyl amines is crucial when chiral centers are present, as is the case in this compound. The molecule contains a stereocenter at the second carbon of the propan-2-amine backbone. The introduction of the N-benzyl group can lead to the formation of diastereomers if a chiral benzylating agent or a chiral auxiliary is employed.
While specific studies on the diastereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on structurally similar compounds. For instance, studies on the conjugate addition of chiral lithium amides to α,β-unsaturated esters demonstrate a powerful method for controlling stereochemistry.
In one such study, the conjugate addition of the antipodes of lithium N-benzyl-(N-α-methylbenzyl)amide to enantiopure α,β-unsaturated esters was investigated. nih.gov This reaction creates a new stereocenter, and the diastereoselectivity is influenced by both the chirality of the lithium amide and the substrate. This concept of "doubly diastereoselective" reactions, where both reactants are chiral, allows for either "matching" (where the inherent facial preferences of both reactants lead to a high diastereomeric excess of one product) or "mismatching" (where the facial preferences oppose each other, leading to lower selectivity) pairs. nih.gov
Applying this to this compound, one could envision a synthetic strategy starting from a chiral precursor to 1-phenoxypropan-2-one. Reductive amination with a chiral benzylamine, such as (R)- or (S)-α-methylbenzylamine, would proceed via a diastereomeric imine intermediate. The stereochemical outcome of the reduction would then be influenced by the directing effect of the existing stereocenter and the chiral auxiliary on the benzylamine. Subsequent removal of the auxiliary group would yield the enantiomerically enriched this compound.
Derivatization and Functionalization Reactions
The this compound molecule offers several sites for chemical modification, including the secondary amine, the phenoxy aromatic ring, and the benzyl aromatic ring. These derivatizations can be used to modulate the compound's physicochemical properties and biological activity.
N-Substitution Reactions on the Amine Moiety
The secondary amine functionality of this compound is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions.
N-Alkylation: Introduction of an additional alkyl group onto the nitrogen atom can be achieved through various methods. A common approach involves reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination with an aldehyde or ketone represents another efficient route.
The "borrowing hydrogen" methodology offers a green alternative for N-alkylation, where an alcohol serves as the alkylating agent. researchgate.net This process, often catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the tertiary amine. researchgate.net Water is the only byproduct in this atom-economical process.
N-Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. These reactions are typically high-yielding and proceed under mild conditions.
Below is a table summarizing representative conditions for the N-alkylation of various amides with benzyl alcohol, a reaction analogous to the further alkylation of this compound.
| Amide Substrate | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetamide | 65 wt.-%Ni/SiO2–Al2O3 | K2CO3 | 175 | 60 | 98 |
| Acetanilide | 65 wt.-%Ni/SiO2–Al2O3 | K2CO3 | 175 | 60 | 75 |
| Benzamide | 65 wt.-%Ni/SiO2–Al2O3 | K2CO3 | 175 | 60 | 85 |
| Caprolactam | 65 wt.-%Ni/SiO2–Al2O3 | K2CO3 | 175 | 60 | 92 |
Table 1: N-Alkylation of Amides with Benzyl Alcohol Catalyzed by Ni/SiO2–Al2O3 researchgate.net
Modifications of the Phenoxy Aromatic Ring
The phenoxy aromatic ring is susceptible to electrophilic aromatic substitution reactions. The directing effect of the ether oxygen is ortho- and para-directing and activating. Therefore, electrophiles will preferentially add to the positions ortho and para to the ether linkage. The steric hindrance from the rest of the molecule might influence the regioselectivity between the ortho and para positions.
Common electrophilic aromatic substitution reactions that could be applied to the phenoxy ring include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the presence of the amine functionality, which can be sensitive to strong acids often used in these transformations. Protection of the amine group may be necessary in some cases.
Halogenation and Other Electrophilic Aromatic Substitutions
Halogenation of the phenoxy aromatic ring is a feasible modification. The ortho- and para-directing nature of the ether group would again dictate the position of halogenation.
Research on the ortho-halogenation of phenylglycine derivatives provides insight into potential synthetic routes. mdpi.com In these studies, orthopalladated derivatives of phenylglycines react with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine to yield the corresponding ortho-halogenated amino acids. mdpi.com A similar strategy could potentially be adapted for this compound, where the nitrogen atom directs the ortho-metalation.
The following table illustrates the outcomes of halogenation on a generic ortho-palladated phenylglycine derivative, which serves as a model for the potential halogenation of the phenoxy ring in this compound.
| Halogenating Reagent | Solvent | Temperature | Outcome |
| N-Chlorosuccinimide (NCS) | CH2Cl2 | Room Temperature | Ortho-chlorination |
| N-Bromosuccinimide (NBS) | CH2Cl2 | Room Temperature | Ortho-bromination |
| Iodine (I2) | CH2Cl2 | Room Temperature | Ortho-iodination |
Table 2: Potential Halogenation Reactions on the Phenoxy Ring (Based on analogous reactions mdpi.com)
It is important to note that the benzyl aromatic ring is also susceptible to electrophilic aromatic substitution, although it is generally less activated than the phenoxy ring. Selective functionalization of one ring over the other would depend on the specific reaction conditions and the directing groups present.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of a molecule. For amphetamine analogs, which share the phenylethylamine core with N-Benzyl-1-phenoxypropan-2-amine, DFT studies have been performed to understand the relationship between their electronic structure and biological activity. researchgate.net
These calculations can determine a variety of electronic properties that govern a molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of Amphetamine Analogs (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Amphetamine | -6.5 | -0.2 | 6.3 |
| Methamphetamine | -6.4 | -0.1 | 6.3 |
| MDMA | -6.2 | -0.3 | 5.9 |
Note: The data in this table is illustrative and based on typical values for amphetamine-like compounds. Actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. For compounds containing a phenoxypropanolamine scaffold, a common motif in β-adrenergic receptor antagonists, molecular docking has been extensively used to study their binding to β1 and β2-adrenergic receptors. nih.govnih.gov
The docking process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. These scores provide an estimate of the strength of the interaction. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the binding pocket. For example, in studies of β-blocker analogs, interactions with residues like Ser204, Ser207, and Asn312 in the β2-adrenergic receptor are often identified as critical for binding.
Table 2: Illustrative Molecular Docking Scores of Phenoxypropanolamine Analogs against β-Adrenergic Receptors
| Analog | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| Propranolol | β2-Adrenergic | -9.5 | Asp113, Ser204, Asn312 |
| Atenolol | β1-Adrenergic | -7.8 | Asp102, Ser193, Tyr308 |
| Analog X | β2-Adrenergic | -8.2 | Phe290, Trp286 |
Note: This table presents illustrative data for known β-blockers to demonstrate the output of molecular docking studies.
In Silico Prediction of Molecular Properties for Research Prioritization
Before undertaking costly and time-consuming laboratory synthesis and testing, in silico methods can be used to predict a wide range of molecular properties. These predictions help in prioritizing compounds for further research. For a novel compound like this compound, these properties can include physicochemical characteristics relevant to its behavior in biological systems.
These predictions are typically based on the molecule's 2D or 3D structure and employ various computational models. Key properties include:
Lipophilicity (logP): Affects solubility, absorption, and membrane permeability.
Aqueous Solubility (logS): Influences bioavailability.
Molecular Weight (MW): A fundamental property influencing drug-likeness.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties.
Number of Hydrogen Bond Donors and Acceptors: Important for receptor binding.
These properties are often evaluated against established criteria for "drug-likeness," such as Lipinski's Rule of Five, to assess the compound's potential as a therapeutic agent.
Table 3: Predicted Molecular Properties for this compound (Illustrative)
| Property | Predicted Value |
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| logP | 3.5 |
| TPSA | 21.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Note: These values are theoretical predictions and may vary depending on the software and algorithm used.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For classes of compounds related to this compound, QSAR studies have been conducted to understand their various biological activities. For instance, QSAR models for amphetamine analogs have been developed to predict their psychoactive properties, while models for β-blockers have been used to predict their cardiac activity. researchgate.netnih.gov These models often highlight the importance of descriptors related to lipophilicity, steric bulk, and electronic properties in determining the biological effect.
Table 4: Example of a QSAR Equation for a Hypothetical Series of Analogs
pIC50 = 0.5 * logP - 0.2 * TPSA + 1.5 * (Presence of Aromatic Ring) + 2.1
n = 30 (number of compounds in the training set)
r² = 0.85 (coefficient of determination)
q² = 0.75 (cross-validated r²)
Note: This is a hypothetical QSAR equation to illustrate the format and components of such a model. A specific QSAR model for this compound and its analogs would require experimental data.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of N-Benzyl-1-phenoxypropan-2-amine, providing insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) and phenoxy groups would typically appear in the downfield region, approximately between δ 6.8 and 7.5 ppm. The benzylic protons (Ar-CH₂-N) would likely produce a singlet or a pair of doublets around δ 3.7-3.9 ppm. The protons of the propan-2-amine backbone, including the methine proton (CH-N) and the methylene (B1212753) protons (O-CH₂), would resonate in the aliphatic region, with the methyl group (CH₃) appearing as a doublet further upfield. The N-H proton of the secondary amine would likely be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. openstax.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons are expected to resonate in the δ 110-160 ppm range. The benzylic carbon would likely appear around δ 50-55 ppm, while the carbons of the phenoxypropan-2-amine moiety would have characteristic shifts influenced by the adjacent oxygen and nitrogen atoms.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, COSY would reveal the coupling between adjacent protons in the propyl chain, while HMBC would show long-range correlations, such as between the benzylic protons and the aromatic carbons of the benzyl group.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅-CH₂) | 7.2-7.4 |
| Aromatic (C₆H₅-O) | 6.8-7.3 |
| Benzylic (Ar-CH₂) | 3.7-3.9 |
| Methine (CH-N) | 3.0-3.3 |
| Methylene (O-CH₂) | 3.9-4.2 |
| Methyl (CH-CH₃) | 1.1-1.3 |
| Amine (N-H) | Variable (broad) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅-CH₂) | 127-140 |
| Aromatic (C₆H₅-O) | 114-160 |
| Benzylic (Ar-CH₂) | 50-55 |
| Methine (CH-N) | 55-60 |
| Methylene (O-CH₂) | 70-75 |
| Methyl (CH-CH₃) | 18-22 |
Mass Spectrometry (MS) Applications (LC-MS, HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound, allowing for its separation from impurities and subsequent detection. In the mass spectrometer, the compound would be ionized, typically forming a protonated molecule [M+H]⁺ under positive ion electrospray ionization (ESI).
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.
MS/MS (Tandem Mass Spectrometry): In MS/MS, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentations would be expected to include the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), and cleavage of the C-C bond adjacent to the nitrogen, resulting in fragments corresponding to the benzylamine (B48309) and phenoxypropane moieties.
| Predicted Mass Spectrometry Fragmentation Data for this compound | |
| Fragment Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 242.15 |
| [C₇H₇]⁺ (Tropylium ion) | 91.05 |
| [C₈H₁₀N]⁺ (Benzylamine fragment) | 120.08 |
| [C₉H₁₁O]⁺ (Phenoxypropane fragment) | 135.08 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A notable feature for a secondary amine is the N-H stretch, which typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The C-N stretching vibration would be expected in the 1250-1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The presence of the ether linkage (C-O-C) would be indicated by a strong absorption band in the 1000-1300 cm⁻¹ range.
| Predicted Infrared (IR) Absorption Bands for this compound | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (weak to medium) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2970 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O-C Stretch (ether) | 1000-1300 (strong) |
| C-N Stretch (aliphatic amine) | 1020-1250 |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would likely be employed, using a C18 or similar nonpolar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the target compound from potential impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance (e.g., around 210-230 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to the polarity and relatively high boiling point of this compound, direct analysis by Gas Chromatography (GC) can be challenging. Therefore, derivatization is often employed to increase its volatility and improve its chromatographic behavior. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). researchgate.net The resulting derivative is more volatile and less polar, making it suitable for GC analysis.
The derivatized compound is then injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer for detection and identification. The mass spectrum of the derivative will show a different fragmentation pattern compared to the underivatized molecule, which can be used for confirmation of its identity. GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying trace-level impurities.
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance. nih.gov High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds, including amines. yakhak.orgresearchgate.net
For the enantiomeric purity determination of this compound, a normal-phase HPLC method is often preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad applicability for the resolution of chiral amines. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and, thus, separation. nih.gov
The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for the chiral resolution of amines on polysaccharide-based CSPs consists of a non-polar solvent, such as n-hexane, and a polar modifier, like 2-propanol. nih.gov The ratio of these solvents is a key parameter to optimize, as it influences the retention times and the resolution of the enantiomers. The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and enantioselectivity for basic compounds like this compound by minimizing undesirable interactions with residual silanols on the silica support and enhancing the specific interactions with the CSP. nih.govnih.gov
A hypothetical chiral HPLC method for the enantiomeric purity determination of this compound is detailed below.
Table 1: Illustrative Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Under these conditions, baseline separation of the two enantiomers of this compound would be expected. The following table illustrates the type of data that would be generated from such an analysis.
Table 2: Illustrative Chromatographic Performance Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| (R)-N-Benzyl-1-phenoxypropan-2-amine | 8.5 | - | 1.1 | 8500 |
| (S)-N-Benzyl-1-phenoxypropan-2-amine | 10.2 | 2.5 | 1.2 | 9200 |
The resolution value (Rs) is a critical measure of the degree of separation between the two enantiomeric peaks. A value of 1.5 or greater typically indicates baseline separation, which is essential for accurate quantification of enantiomeric purity. registech.com
Method Development and Validation for Research Applications
The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose, providing reliable, accurate, and reproducible results. uaiasi.ronih.gov For a research application involving this compound, the validation of the chiral HPLC method would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). yakhak.org
The validation process encompasses the evaluation of several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by analyzing samples with known concentrations of the analyte (spiked samples).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The following tables present illustrative validation data for the hypothetical chiral HPLC method for this compound.
Table 3: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Illustrative Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=6) | Intra-day Precision (%RSD) | Accuracy (%) |
| 5 | 4.95 | 1.8 | 99.0 |
| 25 | 25.3 | 1.2 | 101.2 |
| 75 | 74.5 | 1.5 | 99.3 |
Table 5: Illustrative Robustness Data
| Parameter Varied | Variation | Resolution (Rs) | % Change in Peak Area |
| Flow Rate (mL/min) | 0.9 | 2.4 | -10.5 |
| 1.1 | 2.6 | +9.8 | |
| Column Temperature (°C) | 23 | 2.4 | -2.1 |
| 27 | 2.5 | +1.9 | |
| 2-Propanol in Mobile Phase (%) | 9 | 2.3 | -8.5 |
| 11 | 2.6 | +7.9 |
The successful validation of the analytical method provides a high degree of assurance that it will consistently produce data that is accurate and reliable for the intended research application.
Mechanistic Research and Biological Target Identification
Exploration of Molecular Interactions in Biological Systems of N-Benzyl-1-phenoxypropan-2-amine Analogues
The N-benzyl moiety is a critical pharmacophore that facilitates diverse molecular interactions within biological systems. In the case of N-benzyl-substituted 1,4-imino-l-lyxitols, molecular docking studies have suggested that the N-benzyl group can form crucial salt bridges with acidic residues, such as the aspartate dyad, within the active site of enzymes like Golgi α-mannosidase IIb. This interaction is believed to enhance the inhibitory potency of these analogues. nih.gov
Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit the USP1/UAF1 deubiquitinase complex, the N-benzyl group plays a key role in occupying a hydrophobic pocket within the enzyme. researchgate.net This hydrophobic interaction contributes significantly to the binding affinity and inhibitory activity of the compounds. The flexibility of the benzyl (B1604629) group allows it to adopt favorable conformations to maximize these non-covalent interactions.
In the context of receptor binding, the N-benzyl group of phenethylamine (B48288) analogues has been shown to dramatically improve both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov This enhancement is attributed to the ability of the benzyl group to engage with an extended binding pocket on the receptor, leading to a more stable ligand-receptor complex.
Enzyme Inhibition Studies of N-Benzyl-Substituted Amines
Research has identified several N-benzyl-substituted amine analogues as potent inhibitors of various enzymes, highlighting the therapeutic potential of this chemical scaffold.
USP1/UAF1 Deubiquitinase Inhibition: A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response. nih.govacs.org The lead compound, ML323, and its analogues have demonstrated a strong correlation between their IC50 values for USP1/UAF1 inhibition and their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: Substituted aryl benzylamines have been developed as selective inhibitors of 17β-HSD3, an enzyme involved in testosterone (B1683101) biosynthesis. mdpi.comnih.gov These compounds, designed using homology modeling and docking studies, have shown low nanomolar IC50 values. mdpi.com The benzylamine (B48309) core is crucial for interacting with the enzyme's active site.
Golgi α-Mannosidase IIb Inhibition: N-benzyl substituted 1,4-imino-l-lyxitols have been synthesized and found to be selective inhibitors of Golgi α-mannosidase IIb, an enzyme involved in the biosynthesis of complex N-glycans. nih.gov The most potent of these compounds exhibited micromolar inhibition constants (Ki). nih.gov
Below is a table summarizing the enzyme inhibition data for various N-benzyl-substituted amine analogues.
| Compound Class | Target Enzyme | Key Findings | IC50/Ki Values | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Deubiquitinase | Potent, nanomolar inhibition. Strong correlation with anticancer activity. | ML323 (IC50 = 70 nM) | acs.org |
| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 | Selective, low nanomolar inhibition. Potential for prostate cancer therapy. | Compound 30 (IC50 = 74 nM) | mdpi.com |
| N-Benzyl Substituted 1,4-imino-l-lyxitols | Golgi α-mannosidase IIb | Selective inhibition. Guanidine-bearing analogue is most potent. | Ki = 19 ± 2 µM | nih.gov |
Receptor Binding Affinity Investigations of Related N-Benzyl Ligands
The N-benzyl group has been shown to significantly influence the receptor binding affinity of various ligands, particularly within the phenethylamine class of compounds targeting serotonin receptors.
Serotonin 5-HT2A/2C Receptor Agonism: The introduction of an N-benzyl group to phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), leads to a substantial increase in binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govacs.org A study of 48 N-benzyl phenethylamine analogues revealed that many compounds bind to these receptors in the low nanomolar to subnanomolar range. nih.gov For instance, one derivative displayed a pKi of over 9 at the 5-HT2A receptor. nih.gov The selectivity for 5-HT2A over 5-HT2C can be modulated by substitutions on the N-benzyl ring. drugbank.com
The following table presents receptor binding affinity data for selected N-benzyl phenethylamine analogues.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity | Reference |
| N-(2-hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine (1b) | 5-HT2A | Not specified | 0.074 nM | >400-fold for 5-HT2A | drugbank.com |
| N-(2,5-dimethoxy-4-iodobenzyl)-2,5-dimethoxyphenethylamine (8b) | 5-HT2A | 0.29 nM | Not specified | Not specified | drugbank.com |
| N-(2-hydroxy-3-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine (6b) | 5-HT2A | Not specified | Not specified | 100-fold for 5-HT2A | drugbank.com |
Investigation of Cellular Pathway Modulation by Structural Analogues
The inhibition of specific enzymes and the activation of receptors by N-benzyl-substituted amine analogues lead to the modulation of various cellular pathways.
Modulation of DNA Damage Response: The inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives directly impacts the DNA damage response pathway. nih.govacs.org A key downstream effect of this inhibition is the increased monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a critical protein in DNA replication and repair. nih.gov This alteration in PCNA's ubiquitination status can sensitize cancer cells to DNA-damaging agents.
Modulation of Steroid Hormone Synthesis: By inhibiting 17β-HSD3, substituted aryl benzylamines can disrupt the synthesis of testosterone from androstenedione. mdpi.com This has significant implications for hormone-dependent cancers, such as prostate cancer, where reducing androgen levels is a key therapeutic strategy.
Modulation of N-glycan Biosynthesis: The inhibition of Golgi α-mannosidase II by N-benzyl substituted 1,4-imino-l-lyxitols can alter the biosynthesis of complex N-glycans. nih.gov These glycans are crucial for various cellular processes, including cell-cell recognition, signaling, and adhesion. Dysregulation of N-glycan biosynthesis has been implicated in cancer progression and metastasis.
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The advancement of organic synthesis is crucial for producing N-Benzyl-1-phenoxypropan-2-amine and its analogs in a more efficient and environmentally friendly manner. Current synthetic routes can be resource-intensive, and future research will likely focus on addressing these limitations.
Key areas for development include:
Catalytic Hydrogenation: The use of catalysts like Platinum on carbon (Pt/C) for reductive amination is a known method for related structures. google.com Future work could explore more efficient and reusable catalysts to improve yield and reduce costs.
Green Chemistry Approaches: Electrochemical oxidation represents a sustainable alternative to traditional methods that often require metal catalysts or external oxidants. researchgate.net Applying such electrochemical methods to key synthetic steps, such as C-N bond formation or cleavage, could significantly reduce the environmental impact of the synthesis process. researchgate.net
Stereoselective Synthesis: For chiral compounds like this compound, developing highly stereoselective synthetic methods is paramount. A patented method for a similar compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, utilizes a chiral auxiliary to achieve high stereoselectivity and yield, offering a template for future strategies. google.com This approach avoids chemical resolution, which is often inefficient.
Table 1: Potential Improvements in Synthetic Strategies
| Research Area | Current Approach/Related Method | Future Direction | Potential Benefits |
|---|---|---|---|
| Catalysis | Use of Pt/C or Pd/C for hydrogenation steps google.com | Development of novel, highly active, and recyclable nanocatalysts. | Higher yields, lower catalyst loading, reduced cost, easier purification. |
| Sustainability | Traditional methods requiring stoichiometric oxidants or metal catalysts researchgate.net | Implementation of electrochemical synthesis for key transformations. researchgate.net | Metal-free reactions, use of water as an oxygen source, milder reaction conditions. |
| Stereochemistry | Chemical resolution or use of chiral auxiliaries google.com | Asymmetric catalysis, enzymatic resolutions. | High enantiomeric purity, improved efficiency, reduced waste. |
| Process Optimization | Multi-step synthesis with purification at each stage google.com | One-pot or flow chemistry processes. | Reduced reaction time, improved safety, scalability, and automation. |
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. Future research on this compound will benefit immensely from modern techniques like combinatorial chemistry and high-throughput screening (HTS). rjpbr.comwikipedia.org
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular scaffold. cornell.edubenthamscience.com For this compound, this would involve creating derivatives with diverse substituents on the benzyl (B1604629) and phenoxy rings. These libraries can then be evaluated using HTS assays to quickly identify compounds with desired biological activities. semanticscholar.org
For instance, research on a related class of N-benzyl-tetrazol-amine derivatives identified potent antagonists of the P2X7 receptor. researchgate.net SAR studies revealed that ortho-substitution on the benzyl group conferred the highest potency. researchgate.net A similar systematic approach could be applied to this compound to explore its potential against various biological targets.
Table 2: Illustrative SAR Exploration Plan
| Scaffold Position | Potential Modifications | Desired Outcome | Rationale |
|---|---|---|---|
| Benzyl Ring | Introduction of electron-withdrawing and electron-donating groups at ortho, meta, and para positions. | Enhanced receptor binding affinity or selectivity. | To probe electronic and steric requirements of the binding pocket. researchgate.net |
| Phenoxy Ring | Substitution with halogens, alkyl, and alkoxy groups. | Modulate lipophilicity and metabolic stability. | To improve pharmacokinetic properties. |
| Propan-2-amine Backbone | Methylation or other small alkyl substitutions on the amine or carbon chain. | Altering basicity and steric hindrance. | To fine-tune binding interactions and selectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. nih.gov These computational tools can be powerfully applied to the future development of this compound derivatives.
Generative Models: AI can generate novel molecular structures that are predicted to have high activity against a specific target. nih.gov By training on known active and inactive compounds, these models can propose new derivatives of this compound with a higher probability of success.
Property Prediction: ML models can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov This allows for the in silico filtering of large virtual libraries to prioritize compounds with desirable drug-like characteristics before committing to costly and time-consuming synthesis.
Structure-Based Design: When the structure of a biological target is known, AI-driven docking simulations can predict how different derivatives will bind. researchgate.net This provides insights into the key interactions driving potency and selectivity, guiding the rational design of more effective compounds.
Table 3: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Graph Neural Networks (GNNs) | Learn representations of molecular structures to predict biological activity and properties. researchgate.net | Prioritization of candidate molecules for synthesis; identification of key structural features for activity. |
| Generative Adversarial Networks (GANs) | Design novel molecules within a desired chemical space. | Generation of diverse and novel derivatives with optimized properties. |
| Molecular Docking & MD Simulations | Predict binding modes and affinities to biological targets. nih.gov | Rational design of more potent and selective inhibitors; understanding of resistance mechanisms. |
| ADMET Prediction Models | Forecast pharmacokinetic and toxicity profiles. nih.gov | Early-stage deselection of compounds with poor drug-like properties, reducing late-stage failures. |
Exploration of New Biological Targets for this compound Derivatives
While the full biological profile of this compound is not extensively documented, its structural motifs and relation to other known drugs suggest several promising avenues for investigation.
The compound is structurally related to phenoxybenzamine, an irreversible α-adrenergic antagonist used to treat hypertension. pharmaffiliates.com This suggests that derivatives of this compound could also interact with adrenergic receptors, and exploring their activity at different α- and β-adrenoceptor subtypes could uncover novel modulators with improved selectivity and fewer side effects.
Furthermore, studies on structurally similar scaffolds have revealed other potential targets. For example, N-benzyl-tetrazole derivatives have been identified as potent antagonists of the P2X7 receptor, which is involved in inflammation and pain. researchgate.net This highlights the possibility that the N-benzyl amine scaffold could be a privileged structure for targeting ion channels or other receptor families. Future research should involve broad-based screening against a panel of receptors, enzymes, and ion channels to uncover new and unexpected biological activities.
Table 4: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Rationale |
|---|---|---|
| Adrenergic Receptors | α1, α2, β1, β2, β3 subtypes | Structural similarity to phenoxybenzamine, a known α-antagonist. pharmaffiliates.com |
| Purinergic Receptors | P2X7 | Activity of related N-benzyl-tetrazole derivatives. researchgate.net |
| Ion Channels | Voltage-gated sodium or calcium channels | Common targets for compounds with aromatic and amine features. |
| Monoamine Transporters | SERT, DAT, NET | The phenylethylamine core is present in many CNS-active compounds. |
Application as Chemical Probes for Biological System Interrogation
Beyond therapeutic potential, this compound derivatives can be developed into valuable chemical probes to study biological systems. mdpi.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to elucidate the target's function in cells or organisms.
To be an effective probe, a compound must have high potency and selectivity for its target. Once a potent derivative of this compound is identified, it can be modified to create a probe by incorporating specific functional groups:
Reporter Tags: A fluorescent dye or a biotin (B1667282) tag can be attached to visualize the probe's location within a cell or to isolate the target protein for identification.
Photo-affinity Labels: Groups like benzophenones or diazirines can be incorporated. mdpi.com Upon UV irradiation, these groups form a covalent bond with the target protein, enabling its definitive identification via proteomics.
Bio-orthogonal Handles: An alkyne or azide (B81097) group can be introduced, allowing the probe to be "clicked" to a reporter tag in a biological environment without interfering with native processes. mdpi.com
The existence of a deuterated (d5) version of this compound already provides a simple isotopic label for use in metabolic studies or as an internal standard in mass spectrometry-based assays. pharmaffiliates.com Developing more sophisticated probes would be a powerful next step to deconvolute the mechanism of action of this compound class and identify its direct molecular targets in complex biological systems. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-Benzyl-1-phenoxypropan-2-amine?
- Methodological Answer : The synthesis often involves Pd-catalyzed coupling or multistep amine alkylation. For example, allyl amines can undergo Pd-catalyzed reactions with phenoxy groups, followed by purification via column chromatography. Optimization of catalyst systems (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., THF or DMF) is critical for yield improvement. Reference protocols from Ghelfi et al. (2001) and Leitner et al. (2005) provide foundational guidance for tether formation and stereochemical control .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is essential. For NMR analysis, dissolve 15–20 mg of the compound in deuterated DMSO (DMSO-d₆) to resolve aromatic and amine proton signals. Compare observed chemical shifts with literature values for benzyl and phenoxy moieties. Purity validation via HPLC-TOF ensures no residual catalysts or by-products .
Q. What safety protocols should be prioritized during laboratory handling of this compound?
- Methodological Answer : Use respiratory protection (e.g., P95 respirators) and ensure proper ventilation to minimize inhalation risks. Avoid drainage disposal; instead, neutralize waste with 10% acetic acid before incineration. Conduct all reactions in fume hoods, and employ gloveboxes for air-sensitive steps. Regularly review OSHA and EU safety standards for amine handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Perform variable-temperature NMR to assess dynamic processes (e.g., rotamer interconversion). Use ¹⁵N-HMBC to confirm amine proton environments. Cross-validate with X-ray crystallography (as in Acta Crystallographica reports) for absolute configuration determination .
Q. What strategies optimize catalytic systems for enantioselective synthesis of this compound?
- Methodological Answer : Screen chiral ligands (e.g., BINAP or Josiphos) with Pd or Cu catalysts to enhance enantiomeric excess (ee). Monitor reaction progress via in situ IR spectroscopy for real-time kinetic analysis. Adjust solvent polarity (e.g., switch from toluene to CH₃CN) to stabilize transition states. Compare turnover numbers (TONs) across catalyst batches using GC-MS quantification .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and frontier molecular orbitals. Use PubChem’s InChI-derived structural data to parameterize simulations. Validate predictions with experimental Hammett substituent constants for phenoxy groups. Correlate computed activation energies with observed reaction rates in polar aprotic solvents .
Q. What mechanistic insights explain side-product formation during its synthesis?
- Methodological Answer : Side-products like dealkylated amines or oxidized phenoxy derivatives may form due to overalkylation or oxygen exposure. Conduct trapping experiments with TEMPO to detect radical intermediates. Analyze by-products via GC-MS fragmentation patterns and compare with NIST spectral libraries. Optimize inert atmosphere conditions (Ar/N₂) to suppress oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
